

7b-Hydroxy Cholesterol-d7 certificate of analysis

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Compound of Interest

Compound Name: 7b-Hydroxy Cholesterol-d7

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Technical Guide: 7 β -Hydroxy Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7 β -Hydroxy Cholesterol-d7, a deuterated derivative of the oxysterol 7 β -hydroxycholesterol. This document details its chemical and physical properties, typical analytical specifications, relevant experimental protocols, and its role in biological pathways and analytical methodologies.

Certificate of Analysis - Representative Data

The following tables summarize the typical data found on a Certificate of Analysis for 7 β -Hydroxy Cholesterol-d7, compiled from various suppliers.^{[1][2]}

Physical and Chemical Properties

Property	Value
Alternate Names	(3 β ,7 β)-Cholest-5-ene-3,7-diol-d7
Molecular Formula	C ₂₇ H ₃₉ D ₇ O ₂ [1]
Molecular Weight	409.70 g/mol [1]
Appearance	Solid powder[3]
Storage Temperature	-20°C[3]
Solubility	Soluble in DMF (2 mg/ml), Ethanol (20 mg/ml), and DMSO (0.1 mg/ml)[4][5]

Analytical Data

Test	Specification
Purity (by TLC)	≥99%[3][6]
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₇)[4]
Identity (by Mass Spectrometry)	Conforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are outlined below.

Purity Determination by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of the 7 β -Hydroxy Cholesterol-d7.

Methodology:

- **Sample Preparation:** A solution of 7 β -Hydroxy Cholesterol-d7 is prepared in a suitable solvent (e.g., ethanol).
- **Stationary Phase:** A TLC plate coated with silica gel is used.

- **Mobile Phase:** A solvent system capable of separating cholesterol and its derivatives is selected (e.g., a mixture of hexane and ethyl acetate).
- **Spotting:** A small amount of the sample solution is spotted onto the baseline of the TLC plate.
- **Development:** The plate is placed in a chromatography chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.
- **Visualization:** After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized. This can be done using a variety of methods, such as staining with phosphomolybdic acid or potassium permanganate solution, followed by heating.
- **Analysis:** The purity is assessed by the presence of a single major spot. The intensity and number of any impurity spots are used to estimate the purity, which is typically greater than 99%.^{[3][6]}

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of 7 β -Hydroxy Cholesterol-d7.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** The molecules are ionized, for example, by Electrospray Ionization (ESI) or Electron Impact (EI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z .
- **Data Analysis:** The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of 7 β -Hydroxy Cholesterol-d7 (approximately 409.7). The fragmentation pattern can also be analyzed to confirm the structure.

Quantification using 7 β -Hydroxy Cholesterol-d7 as an Internal Standard

Objective: To accurately quantify the amount of endogenous 7 β -hydroxycholesterol in a biological sample using LC-MS.

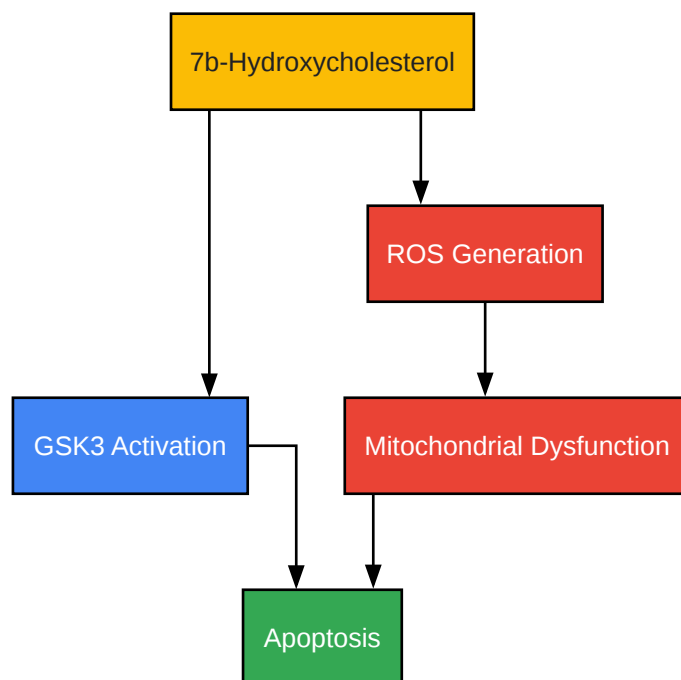
Methodology:

- **Sample Preparation:** A known amount of 7 β -Hydroxy Cholesterol-d7 is added to the biological sample (e.g., plasma, tissue homogenate) as an internal standard.[3]
- **Extraction:** The lipids, including 7 β -hydroxycholesterol and the internal standard, are extracted from the sample using a suitable solvent system (e.g., a modified Bligh-Dyer method).[7]
- **Chromatographic Separation:** The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).[7]
- **Mass Spectrometric Detection:** The HPLC is coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[7][8] Specific precursor-to-product ion transitions are monitored for both the analyte (7 β -hydroxycholesterol) and the internal standard (7 β -Hydroxy Cholesterol-d7).
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[7]

Signaling Pathways and Workflows

7 β -Hydroxycholesterol Induced Apoptosis Pathway

7 β -hydroxycholesterol, an oxidized derivative of cholesterol, is known to induce apoptosis (programmed cell death) through the activation of Glycogen Synthase Kinase-3 (GSK3). This process is also associated with the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.

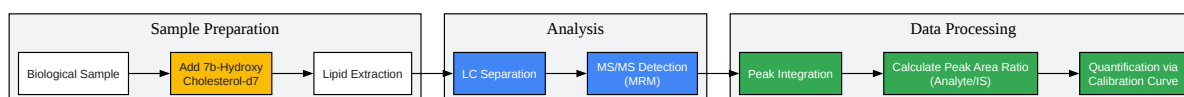


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Caption: 7β-Hydroxycholesterol induced apoptosis pathway.

LC-MS Quantification Workflow using 7β-Hydroxy Cholesterol-d7

The deuterated internal standard, 7β-Hydroxy Cholesterol-d7, is crucial for the accurate quantification of its non-deuterated counterpart in biological matrices.



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Caption: LC-MS quantification workflow.

Biological Significance

7 β -hydroxycholesterol is an oxysterol formed through both enzymatic and non-enzymatic oxidation of cholesterol.[5][9] It is a significant component of oxidized low-density lipoprotein (LDL) and has been implicated in the pathology of several diseases.[5][9] Increased plasma levels of 7 β -hydroxycholesterol have been correlated with mortality in coronary heart disease.[5][9] Its cytotoxic effects are linked to the induction of oxidative stress and apoptosis in various cell types, including endothelial cells.[5][9][10] Due to its biological importance, accurate quantification using stable isotope-labeled internal standards like 7 β -Hydroxy Cholesterol-d7 is critical for research in cardiovascular disease, neurodegenerative disorders, and inflammatory conditions.[10]

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